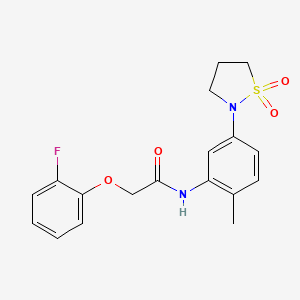

![molecular formula C18H13ClN2O3S2 B2750891 (Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide CAS No. 896278-37-8](/img/structure/B2750891.png)

(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains several functional groups including a benzothiazole ring, a propargyl group, a sulfonyl group, and an amide linkage. Compounds containing a propargyl group have evoked a great deal of interest due to their wide application in organic synthesis, especially in the Huisgen cycloadditions of azides to form triazoles . They have been reported as valuable precursors for the synthesis of heterocycles .

Chemical Reactions Analysis

The propargyl group in the compound can undergo a variety of reactions. For example, it can participate in Huisgen cycloadditions with azides to form triazoles . The amide linkage can undergo hydrolysis under acidic or basic conditions to form a carboxylic acid and an amine.Scientific Research Applications

Cardiac Electrophysiological Activity

Research on N-substituted imidazolylbenzamides and benzene-sulfonamides, which share structural motifs with the compound of interest, has shown promise in the development of selective class III electrophysiological agents. These compounds, including similar sulfonamide structures, exhibit potent activity in cardiac electrophysiology, indicating potential applications in arrhythmia treatment and cardiac health improvement (Morgan et al., 1990).

Anticancer Activity

Derivatives of sulfonamide structures, akin to the compound , have been synthesized and evaluated for their anticancer properties. For instance, indapamide derivatives demonstrated significant pro-apoptotic activity against melanoma cell lines, suggesting potential research applications of similar compounds in developing anticancer therapies (Yılmaz et al., 2015).

Green Chemistry Synthesis

Studies on dibromo-chloro-thiadiazine sulfonamides show their utility as efficient catalysts in the green synthesis of pyran and phthalazine derivatives. This indicates the potential of related sulfonamide compounds in facilitating eco-friendly chemical synthesis processes (Khazaei et al., 2015).

Antiepileptic and Pain Management

Compounds with benzisoxazole-sulfonamide structures, similar to the specified compound, have been utilized in managing epilepsy and chronic pain. Zonisamide, for example, is effective in treating partial seizures and neuropathic pain, highlighting potential applications in neurological disorder treatment (Hasegawa, 2004).

Antimalarial and COVID-19 Research

Sulfonamide derivatives have been investigated for their antimalarial activity and potential utility in COVID-19 treatment. These studies suggest that similar compounds could be explored for their efficacy against various infectious diseases (Fahim & Ismael, 2021).

properties

IUPAC Name |

N-(6-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-methylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClN2O3S2/c1-3-10-21-14-9-8-12(19)11-15(14)25-18(21)20-17(22)13-6-4-5-7-16(13)26(2,23)24/h1,4-9,11H,10H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSZSEIJOIHXTIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1C(=O)N=C2N(C3=C(S2)C=C(C=C3)Cl)CC#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Methylphenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2750808.png)

![4-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile](/img/structure/B2750809.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)propionamide](/img/structure/B2750810.png)

![1-methyl-9-(4-phenoxyphenyl)-3-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-((4-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2750815.png)

![1-Benzyl-4-{3-[(4-chlorophenyl)sulfonyl]-4,6-dimethyl-2-pyridinyl}piperazine](/img/structure/B2750816.png)

![4-[(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)methyl]benzoic acid](/img/structure/B2750819.png)

![1-(2,6-Difluorophenyl)-3-(4-ethylbenzo[d]thiazol-2-yl)urea](/img/structure/B2750826.png)

![N-Methyl-N-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclopropanamine](/img/structure/B2750828.png)

![1-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2750829.png)